molecular formula C7H14N2O B7942017 N-propylazetidine-3-carboxamide

N-propylazetidine-3-carboxamide

Cat. No. B7942017
M. Wt: 142.20 g/mol
InChI Key: MBMJCPLNNKJRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propylazetidine-3-carboxamide is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cross-Dehydrogenative Coupling Reactions : The direct carbamoylation of C–H and X–H bonds with formamides via cross-dehydrogenative coupling reactions is an effective method for preparing a variety of carboxamide, carbamate, and urea derivatives, prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020).

  • Synthesis and Antitumor Activities : Pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides exhibit in vitro antitumor activities against different human cancer cell lines, suggesting their potential in cancer treatment (Hafez et al., 2013).

  • Catalytic Synthesis and Antimicrobial Activity : The methodology for synthesizing novel N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide analogues, focusing on eco-friendly pathways, has shown significant in vitro antibacterial and antifungal activities (Desai & Bhatt, 2016).

  • New Antiarrhythmic Agents : Research on N-(omega-Aminoalkyl)-2,2,5,5-tetramethyl-3-pyrroline- or -pyrrolidine-3-carboxamides, which are active against aconitine-induced arrhythmia, has contributed to the development of new antiarrhythmic agents (Hankovszky, Hideg, Bódi, & Frank, 1986).

  • Inhibitors of NF-kappaB and AP-1 Gene Expression : N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of transcription mediated by both NF-kappaB and AP-1 transcription factors, has been studied for improving oral bioavailability (Palanki et al., 2000).

  • Antiviral Research : Oseltamivir carboxylate, a potent inhibitor of influenza A and B neuraminidase, is an example of a compound with significant clinical relevance in antiviral therapy (Ives et al., 2002).

  • Chemically-Modified Nucleotide Reagents : The synthesis of chemically-modified derivatives of cytidine, bearing a 5-(N-substituted-carboxamide) functional group, for use in aptamer discovery via the SELEX process, highlights the applicability of such compounds in molecular biology and drug discovery (Rohloff et al., 2015).

properties

IUPAC Name

N-propylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-2-3-9-7(10)6-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMJCPLNNKJRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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